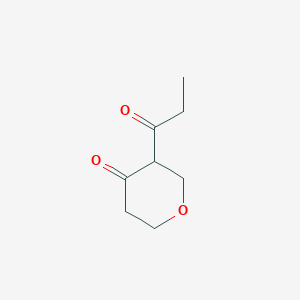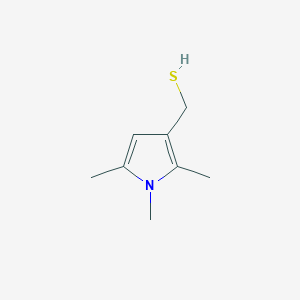
(1,2,5-Trimethyl-1H-pyrrol-3-YL)methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,5-Trimethyl-1H-pyrrol-3-YL)methanethiol is an organic compound with the molecular formula C8H13NS It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of three methyl groups attached to the pyrrole ring and a methanethiol group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,5-Trimethyl-1H-pyrrol-3-YL)methanethiol typically involves the alkylation of a pyrrole derivative. One common method is the reaction of 1,2,5-trimethylpyrrole with a suitable thiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the methanethiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
(1,2,5-Trimethyl-1H-pyrrol-3-YL)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The methyl groups and the thiol group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
(1,2,5-Trimethyl-1H-pyrrol-3-YL)methanethiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Industry: It may be used in the production of specialty chemicals, fragrances, or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of (1,2,5-Trimethyl-1H-pyrrol-3-YL)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins or other biomolecules, potentially altering their function. This interaction can affect various cellular pathways, including those involved in redox regulation, signal transduction, and enzyme activity.
相似化合物的比较
Similar Compounds
(1,2,5-Trimethyl-1H-pyrrol-3-YL)methanamine: Similar structure but with an amine group instead of a thiol group.
(1,2,5-Trimethyl-1H-pyrrol-3-YL)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(1,2,5-Trimethyl-1H-pyrrol-3-YL)methane: Similar structure but without any functional group attached to the methylene carbon.
Uniqueness
The presence of the thiol group in (1,2,5-Trimethyl-1H-pyrrol-3-YL)methanethiol imparts unique chemical reactivity compared to its analogs. Thiol groups are known for their nucleophilicity and ability to form strong covalent bonds with electrophiles, making this compound particularly useful in applications requiring specific and strong interactions with target molecules.
属性
分子式 |
C8H13NS |
|---|---|
分子量 |
155.26 g/mol |
IUPAC 名称 |
(1,2,5-trimethylpyrrol-3-yl)methanethiol |
InChI |
InChI=1S/C8H13NS/c1-6-4-8(5-10)7(2)9(6)3/h4,10H,5H2,1-3H3 |
InChI 键 |
TXXUGVLODBGEDX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N1C)C)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(Propan-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13071042.png)
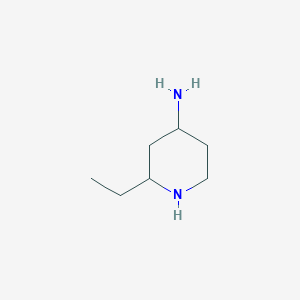
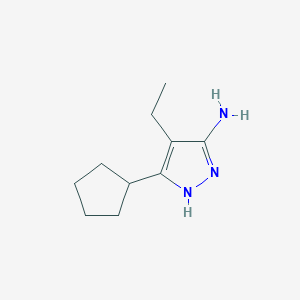
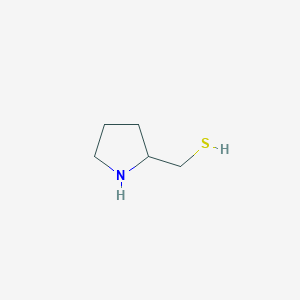
![2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol](/img/structure/B13071069.png)
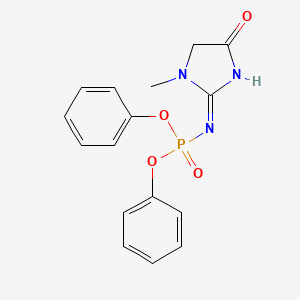

![2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine](/img/structure/B13071078.png)
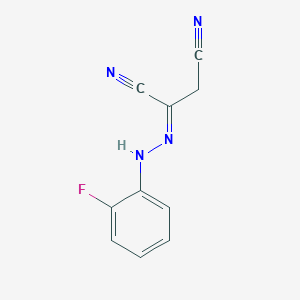

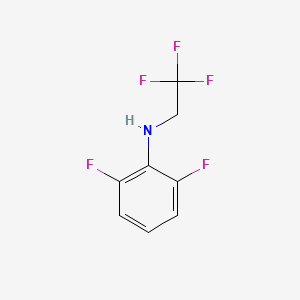
![5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene](/img/structure/B13071105.png)
